Small-Molecule Apoptosis Detection: DDC vs Protein-Based Annexin V — Wash-Free, Ca²⁺-Independent Imaging at 1/50th the Molecular Weight
In a 2020 head-to-head comparative analysis of apoptosis detection probes published in Nature Communications, N,N′-Didansyl-L-cystine (DDC) was benchmarked against Annexin V (the most widely used apoptosis probe), pSIVA, JC-1, nonyl acridine orange, active caspase-3/7 substrates, and propidium iodide [1]. DDC (MW 707 Da) is approximately 50-fold smaller than Annexin V (~36 kDa) and pSIVA (~35 kDa), enabling superior tissue penetration. Critically, DDC achieves wash-free, divalent cation-independent imaging of early apoptotic cells — a combination not offered by Annexin V (which requires high Ca²⁺ and wash steps) or pSIVA (which also requires high Ca²⁺). DDC has a measured brightness (φ × ε) of 3,000, exceeding pSIVA (2,500) [1]. Its excitation/emission maxima are 365/530 nm, placing it in a spectral window compatible with DAPI/filter sets but requiring UV excitation that may limit compatibility with some live-cell imaging platforms compared to visible-excited probes like JC-1 (488/530–590 nm) [1].
pSIVA: ~35 kDa · requires Ca²⁺ · brightness 2,500
JC-1/caspase: mid-to-late apoptosis only
| Evidence Dimension | Apoptosis detection probe performance: molecular weight, wash requirement, cation dependence, brightness, apoptosis stage detected |
|---|---|
| Target Compound Data | MW 707 Da; Wash-free imaging: Yes; Divalent cation-independent: Yes; Brightness (φ × ε): 3,000; Detects: Early apoptosis; λexc/λem: 365/530 nm |
| Comparator Or Baseline | Annexin V: MW ~36 kDa; Wash-free: No (requires high Ca²⁺); Divalent cation-independent: No; Brightness: Variable; pSIVA: MW ~35 kDa; Wash-free: No (requires high Ca²⁺); Brightness: 2,500; JC-1: Detects Mid apoptosis only; Wash-free: No; Active caspase-3/7: Detects Late apoptosis only; Propidium iodide: Detects Late apoptosis only; Brightness <100 |
| Quantified Difference | DDC is ~50-fold smaller than Annexin V/pSIVA; achieves wash-free imaging vs wash-required for Annexin V/pSIVA; brightness 3,000 vs 2,500 (pSIVA) vs <100 (PI); detects early apoptosis vs mid-late for JC-1/caspase/PI |
| Conditions | Cross-probe comparative analysis table in Li S et al. (2020) Nat Commun 11:4027, Table 1; data compiled from published literature for each probe |
Why This Matters
For researchers procuring an apoptosis detection probe, DDC uniquely combines small-molecule tissue penetration, wash-free protocol simplicity, and Ca²⁺-independent early-apoptosis detection — features that directly reduce assay hands-on time, enable in vivo use, and avoid Ca²⁺-induced artifacts that confound Annexin V-based experiments.
- [1] Li S, et al. A fluorogenic cyclic peptide for imaging and quantification of drug-induced apoptosis. Nat Commun. 2020 Aug 12;11(1):4027. Table 1. PMID: 32792484; PMCID: PMC7423924. View Source
